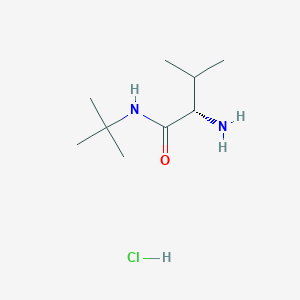

L-Valine t-butylamide hydrochloride

Description

Contextualization of L-Valine t-butylamide hydrochloride as a Chiral Amino Acid Derivative

This compound is classified as a chiral amino acid derivative. Its origin lies with L-valine, one of the proteinogenic amino acids possessing a chiral center. Chirality is a fundamental property of molecules that can exist in two non-superimposable mirror-image forms, known as enantiomers. In biological systems and pharmaceutical applications, often only one enantiomer is active or desired. Amino acids are a versatile source of chiral building blocks used to produce optically pure compounds. symeres.com

The transformation of L-valine into this compound involves the conversion of the native carboxylic acid group into a tert-butylamide. This modification is intentional, designed to alter the molecule's chemical reactivity and physical properties, such as stability and solubility, making it a more effective tool for specific synthetic challenges. chemimpex.com The presence of the bulky tert-butyl group provides steric hindrance, which can be strategically exploited in asymmetric synthesis to control the stereochemical outcome of reactions.

Overview of its Significance in Specialized Chemical Synthesis and Research Domains

The importance of this compound is rooted in its application as a specialized building block in several advanced research areas. Its defined stereochemistry and unique structural features make it a valuable component in the synthesis of complex target molecules.

Key Research Applications:

Peptide Synthesis : The compound is utilized in the stepwise construction of peptides. chemimpex.comnih.gov The tert-butylamide group can function as a stable C-terminal protecting group, preventing unwanted reactions at the carboxyl end of the amino acid during the formation of peptide bonds.

Pharmaceutical Development : It serves as an intermediate or building block in the synthesis of complex pharmaceuticals, particularly where specific stereoisomers are required for biological activity. chemimpex.com The incorporation of this valine derivative can influence the pharmacological profile of the final active molecule.

Asymmetric Synthesis : In broader asymmetric synthesis, chiral auxiliaries and building blocks derived from amino acids are essential for creating single-enantiomer products. rsc.orgnih.gov The L-valine scaffold provides a reliable source of chirality.

Development of Chiral Reagents : The L-valine tert-butylamide moiety is itself a component in the construction of more sophisticated chiral tools. For instance, it has been incorporated into cyclodextrin (B1172386) structures to create novel chiral solvating agents used for the enantiodiscrimination of amino acid derivatives via NMR spectroscopy. researchgate.net

Chiral Resolution : While not a direct resolving agent itself in most common applications, derivatives of L-valine, such as N-tosyl-L-valine, are employed as optical resolving agents to separate racemic mixtures of other compounds, such as piperazine (B1678402) derivatives. google.com This underscores the value of the L-valine framework in creating molecules capable of chiral recognition.

Metabolic Studies : Researchers also use this compound in metabolic studies to investigate and understand amino acid transport mechanisms and metabolic pathways. chemimpex.com

In essence, the modification of a common amino acid into this compound provides chemists with a tool that offers stability, steric influence, and a fixed chiral center, making it indispensable in specialized and stereoselective synthesis. chemimpex.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-amino-N-tert-butyl-3-methylbutanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O.ClH/c1-6(2)7(10)8(12)11-9(3,4)5;/h6-7H,10H2,1-5H3,(H,11,12);1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYVSNFCPWQDKIJ-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90628439 | |

| Record name | N-tert-Butyl-L-valinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70421-65-7 | |

| Record name | N-tert-Butyl-L-valinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Derivatization Strategies for L Valine T Butylamide Hydrochloride

Synthetic Routes to L-Valine t-butylamide hydrochloride

The primary and most direct method for synthesizing this compound involves the amidation of the amino acid L-valine with tert-butylamine (B42293). This reaction creates the amide bond between the carboxyl group of L-valine and the amino group of tert-butylamine. The resulting L-Valine t-butylamide is then treated with hydrochloric acid to yield the hydrochloride salt, which often presents as a stable, white powder. chemimpex.com

The synthesis typically begins with a protected form of L-valine, such as N-Boc-L-valine, to prevent self-polymerization and ensure that the reaction occurs specifically at the carboxyl group. The coupling of N-Boc-L-valine with tert-butylamine is facilitated by standard peptide coupling reagents. Following the successful formation of the amide, the Boc (tert-butyloxycarbonyl) protecting group is removed under acidic conditions, which concurrently leads to the formation of the hydrochloride salt. This general approach is a cornerstone of peptide synthesis and is readily adapted for the production of specific amino acid amides.

Incorporation of L-Valine t-butylamide Moieties into Larger Molecular Scaffolds

The chiral nature and structural characteristics of the L-Valine t-butylamide moiety make it a valuable component for integration into more complex molecular frameworks. Its applications are particularly prominent in the development of materials for enantioselective separations and as a target for analytical derivatization.

Derivatization for Chiral Stationary Phase Development

The L-Valine t-butylamide group is a fundamental component in the creation of widely used chiral stationary phases (CSPs) for both gas chromatography (GC) and high-performance liquid chromatography (HPLC). sioc-journal.cn These CSPs are instrumental in the separation of enantiomers, which is critical in pharmaceutical development, metabolic studies, and quality control.

A well-known example is the "Chirasil-Val" phase, where L-valine t-butylamide is chemically bonded to a polysiloxane backbone. nih.govnih.gov This creates a CSP with low volatility and high thermal stability, suitable for GC analysis at elevated temperatures. nih.gov The chiral recognition mechanism of these phases relies on the formation of transient diastereomeric complexes between the chiral selector (the L-valine t-butylamide moiety) and the enantiomers of the analyte. These interactions, often involving hydrogen bonding and dipole-dipole interactions, result in different retention times for the D- and L-enantiomers, enabling their separation. sioc-journal.cn

Research has demonstrated the effectiveness of these CSPs in resolving a wide array of racemic compounds, particularly amino acid derivatives. sioc-journal.cnnih.gov For instance, N-acetyl-DL-amino acid methyl esters are well-separated on these columns. sioc-journal.cn The efficiency of separation can be influenced by the mobile phase composition, such as the concentration of isopropanol (B130326) in hexane (B92381) for HPLC applications. sioc-journal.cn Furthermore, binary CSPs have been synthesized by attaching both L-valine diamide (B1670390) and permethylated β-cyclodextrin selectors to a polysiloxane backbone, expanding the range of separable compounds and improving the resolution for problematic analytes like proline. nih.gov

Table 1: Performance of L-Valine t-butylamide-based Chiral Stationary Phases

| Racemic Analyte(s) | Chromatographic Method | Stationary Phase Type | Key Findings |

|---|---|---|---|

| N-Ac-DL-Phe-OMe, N-Ac-DL-Leu-OMe, N-Ac-DL-Val-OMe | HPLC | L-valine-t-butylamide bonded to silica | Good resolution achieved; D-isomers eluted faster than L-isomers. Separation was influenced by the isopropanol content in the hexane eluent. sioc-journal.cn |

| 117 various racemic mixtures (amino acid derivatives, terpenes, lactones, esters) | Capillary GC | (L)- or (D)-valine tert-butylamide grafted on permethylated β-cyclodextrin | The mixed chiral selectors showed improved enantioselectivity for amino acid derivatives compared to permethylated cyclodextrin (B1172386) alone. nih.gov |

| Protein amino acid enantiomers | GC | Chirasil-Val (L-valine-t-butylamide on polysiloxane) | Sufficient resolution for almost all protein amino acid enantiomers. The phase has low volatility and high thermal stability. nih.gov |

| 14 pairs of D- and L-amino acids | GC-MS | Chirasil-L-Val (N-propionyl-L-valine-tert-butylamide polysiloxane) | Successful enantiomeric separation of amino acids in human urine after derivatization. nih.gov |

| α-amino acid derivatives | GC | L-valine diamide attached to a polysiloxane (Chirasil-Val-C11) | Enantioselective properties were similar to the commercially available Chirasil-Val. nih.gov |

Strategies for Analytical Derivatization

For many analytes, particularly amino acids, direct analysis by chromatographic methods is challenging due to low volatility or the absence of a suitable chromophore for detection. Therefore, derivatization is a crucial step to enhance their analytical properties for separation on CSPs containing the L-Valine t-butylamide moiety. oup.comrsc.org

A common strategy for GC analysis involves a two-step derivatization process. First, the carboxyl group of the amino acid is esterified (e.g., with 2-propanol), and second, the amino group is acylated (e.g., with pentafluoropropionic anhydride). nih.govoup.com This process converts the non-volatile amino acids into volatile N(O)-pentafluoropropionyl amino acid 2-propyl esters, which can then be effectively separated on a Chirasil-L-Val column. nih.gov Another approach involves derivatization with isobutoxycarbonyl chloride to form N-isobutoxycarbonyl derivatives, which has been shown to improve the separation of serine and threonine isomers. oup.com

For HPLC analysis, where UV detection is common, derivatization aims to introduce a strong chromophore into the analyte molecule. rsc.org A popular method is the reaction of primary amino acids with o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, which forms highly fluorescent isoindole adducts. rsc.org This strategy significantly enhances detection sensitivity, allowing for the quantification of trace amounts of an undesired enantiomer. rsc.org

Table 2: Analytical Derivatization Strategies for Analysis on Valine t-butylamide-based CSPs

| Analyte Type | Derivatization Reagents | Purpose of Derivatization | Analytical Method |

|---|---|---|---|

| Amino Acids | Pentafluoropropionic anhydride (B1165640) and 2-propanol | To form volatile N(O)-pentafluoropropionyl amino acid 2-propyl esters for GC analysis. nih.gov | GC-MS |

| Serine, Threonine | Isobutoxycarbonyl chloride and 2,2,2-trifluoroethanol | To form N-isobutoxycarbonyl amino acid 2,2,2-trifluoroethyl esters, improving GC separation. oup.com | GC |

| Amino Acids | o-Phthalaldehyde (OPA) and a thiol | To form fluorescent isoindole adducts, enhancing detectability for HPLC. rsc.org | RP-HPLC |

| Amino Acids | (+)-1-(9-Fluorenyl)ethyl Chloroformate (FLEC) | To form diastereomers that can be separated by ion mobility spectrometry, avoiding the need for a chiral column. acs.org | TIMS-TOFMS |

Applications of L Valine T Butylamide Hydrochloride in Peptide Chemistry and Bioconjugation

Functionality as a Building Block in Solid-Phase and Solution-Phase Peptide Synthesis

L-Valine t-butylamide hydrochloride serves as a valuable building block in the synthesis of peptides. chemimpex.comchemimpex.com In peptide synthesis, amino acids are sequentially coupled to form a polypeptide chain. The process requires that the reactive groups of the amino acids—the N-terminal amine and the C-terminal carboxylic acid—are selectively protected and deprotected to ensure the correct sequence is assembled.

The this compound molecule comes with its N-terminus available for coupling, while its C-terminal carboxylic acid is modified into a stable tert-butylamide. This amide group effectively functions as a C-terminal protecting group, preventing unwanted side reactions during the coupling of the next amino acid in the sequence. Its stability and solubility characteristics are crucial for its use in synthetic formulations. chemimpex.com The compound's compatibility with various solvents facilitates its incorporation into different synthetic protocols. chemimpex.com

| Synthesis Phase | Role of this compound | Functional Advantage of t-Butylamide Group |

| Solution-Phase Synthesis | Can be used as the C-terminal residue in a peptide fragment. | The amide provides stability and prevents intramolecular cyclization or other side reactions involving a free C-terminus. |

| Solid-Phase Peptide Synthesis (SPPS) | Can be coupled as the final C-terminal residue of a peptide chain being synthesized on a solid support. | The bulky t-butylamide group can influence the final peptide's properties, such as resistance to enzymatic cleavage by carboxypeptidases. |

Furthermore, derivatives of L-valine t-butylamide have been utilized in the development of analytical tools for peptide chemistry. For instance, N-propionyl-L-valine-t-butylamide bonded to a polysiloxane has been synthesized to create a chiral stationary phase for gas chromatography. researchgate.netresearchgate.net This specialized material is used to separate and analyze the enantiomers (D and L forms) of amino acids in peptide antibiotics, demonstrating the utility of the valine t-butylamide structure in the broader field of peptide analysis. researchgate.net

Role in Protein Engineering for Modulating Stability and Functionality

In the field of protein engineering, researchers modify protein structures to enhance their stability, alter their function, or introduce novel properties. chemimpex.com this compound is used as a tool in this process. chemimpex.com The incorporation of valine residues is a known strategy to improve the thermal stability of proteins, as its hydrophobic side chain contributes to the hydrophobic interactions that stabilize a protein's folded state.

Utility in the Development of Biologically Active Peptides and Modified Proteins

The development of novel, biologically active peptides often involves creating synthetic analogs of natural peptides to improve their efficacy, stability, or target specificity. This compound is a useful building block for this purpose. chemimpex.comchemimpex.com Modifying the C-terminus of a peptide from a carboxylic acid to a t-butylamide can have profound effects on its biological activity. This change can alter how the peptide interacts with its receptor or target molecule, potentially leading to enhanced binding or a different signaling outcome.

This approach is part of a broader strategy in medicinal chemistry where derivatives of amino acids are used to synthesize peptide-based drugs with improved properties. nih.gov The creation of "caged" peptides, where an amino acid side chain is chemically modified to render the peptide inactive until a specific stimulus (like light) is applied, is one such advanced application. nih.gov While not a direct example, the principle of using modified amino acids like this compound to fine-tune peptide function is similar. The introduction of the t-butylamide group is a permanent modification that can imbue the resulting peptide with new or enhanced biological characteristics, making it a valuable component in the synthesis of novel therapeutics and research probes. chemimpex.comnih.gov

Contributions of L Valine T Butylamide Hydrochloride to Chiral Catalysis and Asymmetric Transformations

Design and Synthesis of Chiral Ligands Incorporating L-Valine t-butylamide Scaffolds

The L-valine t-butylamide moiety is a popular scaffold for the design of novel chiral ligands used in metal-catalyzed asymmetric reactions. The synthesis of these ligands often involves the coupling of N-protected L-valine with other molecules to create bidentate or multidentate structures capable of coordinating with metal centers. yok.gov.tr For instance, chiral ligands have been prepared through the reaction of L-valine with compounds like 2-aminophenol, using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) to facilitate amide bond formation. yok.gov.tr The bulky tert-butyl group of the amide can play a crucial role in creating a specific chiral environment around the metal catalyst, thereby influencing the stereochemical outcome of the reaction.

Another approach involves the modification of L-valine to L-valinol, which can then be used to synthesize more complex ligands like β-aminophosphine derivatives. rsc.org These P,N-ligands have shown considerable potential as catalysts and ligands in transition-metal-catalyzed reactions, including palladium-catalyzed allylic substitutions and copper-catalyzed 1,4-additions. rsc.org Furthermore, L-valine t-butylamide has been grafted onto cyclodextrin (B1172386) macrocycles to create multifunctional chiral selectors for NMR enantiodiscrimination of a wide range of amino acid derivatives. researchgate.net

The catalytic efficacy of ligands derived from L-valine scaffolds is frequently evaluated in key carbon-carbon bond-forming reactions, such as the asymmetric Henry (nitroaldol) reaction. yok.gov.truwindsor.ca This reaction is a powerful tool for constructing β-nitro alcohols, which are versatile intermediates in organic synthesis. uwindsor.ca

In a typical setup, a chiral ligand derived from L-valine is complexed with a metal salt, often a copper(II) salt, to form the active catalyst. yok.gov.tr This chiral complex then coordinates with the reactants, such as an aldehyde and a nitroalkane, guiding the approach of the nucleophile to one face of the aldehyde and resulting in the preferential formation of one enantiomer of the product. uwindsor.camdpi.com The performance of these catalytic systems is assessed by the yield and, more importantly, the enantiomeric excess (ee) of the resulting nitroalkanol product. For example, copper complexes of bisoxazoline (BOX) ligands, some of which can be derived from amino acids, have been effectively used as catalysts in the Henry reaction, achieving high stereoselectivity. mdpi.com

The structural features of the L-valine-derived ligand, including the steric bulk of the side chains and the nature of the coordinating atoms, are systematically varied to optimize both the reactivity and the enantioselectivity of the catalytic system.

Table 1: Representative Data for Asymmetric Henry Reaction Catalyzed by a Chiral Copper(II) Complex

| Entry | Aldehyde Substrate | Nitroalkane | Enantiomeric Excess (ee) (%) | Yield (%) |

| 1 | Benzaldehyde | Nitromethane | 92 | 85 |

| 2 | 4-Nitrobenzaldehyde | Nitromethane | 95 | 90 |

| 3 | 2-Naphthaldehyde | Nitromethane | 90 | 88 |

| 4 | Cyclohexanecarboxaldehyde | Nitromethane | 85 | 78 |

Note: Data is illustrative and based on typical results reported in the literature for similar catalytic systems. Actual results may vary based on specific ligand structure, metal salt, and reaction conditions.

Exploration as a Chiral Auxiliary in Enantioselective Organic Synthesis

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. wikipedia.org L-valine and its derivatives, including the t-butylamide, are employed for this purpose. The auxiliary imparts its chirality to the substrate, creating a diastereomeric intermediate that exhibits facial selectivity in reactions with achiral reagents.

For example, L-valine derivatives can be used to synthesize homochiral glycine (B1666218) enolates for the stereoselective alkylation to produce α-amino acid derivatives. renyi.hu After the desired stereocenter has been created, the chiral auxiliary is cleaved from the product and can often be recovered for reuse. The effectiveness of the auxiliary is determined by its ability to induce high diastereoselectivity in the key bond-forming step and the ease of its subsequent removal without racemization of the newly formed stereocenter. The use of chiral auxiliaries is a well-established strategy in the pharmaceutical industry for the large-scale synthesis of enantiomerically pure drugs. sciencenet.cn

Development of Chiral Ionic Liquids Utilizing L-Valine Based Structures

Chiral Ionic Liquids (CILs) are salts with low melting points that are composed of at least one chiral ion. They have garnered significant interest as chiral solvents, catalysts, and additives in asymmetric synthesis and enantioselective separations. ua.ptbohrium.comnih.gov L-valine and its derivatives are excellent building blocks for CILs due to their availability from the chiral pool, structural rigidity, and multiple functionalization points.

Researchers have synthesized various CILs by modifying the amino or carboxyl group of L-valine to create a chiral cation, which is then paired with a suitable anion (e.g., hexafluorophosphate, bis(trifluoromethane)sulfonimide). bohrium.comrsc.org For example, L-valine tert-butyl ester has been used to prepare CILs that were successfully applied as additives to improve the enantiomeric separation of drugs in capillary electrophoresis. bohrium.comnih.gov Similarly, L-valine-based 1,2,3-triazolium ionic liquids have been synthesized and characterized, showing properties that make them suitable as solvents for photochemical applications. rsc.org The enantiomeric recognition ability of these L-valine-based CILs has been studied, demonstrating their potential for applications in chiral resolution. ua.pt

Role in Advanced Chromatographic and Spectroscopic Separations

Development and Characterization of Chiral Stationary Phases (CSPs)

Chiral Stationary Phases (CSPs) are the core of direct enantioselective chromatography. L-valine t-butylamide has been a foundational component in the creation of highly effective CSPs for gas chromatography (GC). These phases are engineered by chemically bonding the chiral selector to a polymer backbone, most commonly a polysiloxane.

One of the most prominent and commercially successful CSPs is Chirasil-L-Val, which consists of N-propionyl-L-valine-tert-butylamide chemically bonded to a polydimethylsiloxane (B3030410) backbone. researchgate.netconicet.gov.ar This covalent linkage overcomes the natural tendency of diamide (B1670390) selectors to form insoluble solids, thus creating a more stable stationary phase suitable for gas chromatography. uni-muenchen.detum.de The resulting Chirasil-L-Val exhibits low volatility and high thermal stability, allowing it to be used in routine analyses at temperatures up to at least 175°C, and in some cases, up to 240°C. uni-muenchen.denih.gov

Chirasil-L-Val has proven exceptionally capable of resolving a wide array of chiral compounds, most notably derivatized amino acids. conicet.gov.aruni-muenchen.de To be analyzed by GC, the polar amino acids must first be converted into volatile derivatives, such as N(O)-pentafluoropropionyl (PFP) amino acid 2-propyl esters or N(O)-trifluoroacetyl amino acid alkyl esters. researchgate.netnih.govnih.gov Chirasil-L-Val columns can separate the enantiomers of most protein amino acids, often within a single temperature-programmed run. researchgate.netnih.gov While resolution factors might be lower than some other diamide phases, they are sufficient for the clear separation of nearly all protein amino acid enantiomers. nih.gov

Table 1: Characteristics of Chirasil-L-Val CSP

| Feature | Description | Source(s) |

|---|---|---|

| Chiral Selector | N-propionyl-L-valine-tert-butylamide | researchgate.netuni-giessen.deuni-giessen.de |

| Backbone | Polydimethylsiloxane | researchgate.nettum.de |

| Technique | Capillary Gas Chromatography (GC) | researchgate.netnih.gov |

| Key Application | Enantioseparation of derivatized amino acids | conicet.gov.aruni-muenchen.de |

| Thermal Stability | Usable up to at least 175°C, sometimes up to 240°C | uni-muenchen.denih.gov |

| Commercial Availability | Yes, widely available for routine applications | researchgate.net |

Building on the success of Chirasil-L-Val, researchers have developed more complex CSPs by integrating L-valine t-butylamide moieties into macrocyclic structures like resorcinarenes. uni-muenchen.demdpi.com Resorcinarenes are cyclic tetramers that provide a defined three-dimensional structure. uni-muenchen.de In the synthesis of a CSP known as Chirasil-Calix-Val, chiral L-valine-tert-butylamide units are attached to the hydroxyl groups of the resorcinarene (B1253557) scaffold. This entire chiral assembly is then chemically bonded to a polysiloxane backbone via hydrosilylation. mdpi.com

This integration creates a CSP with distinct enantioselective properties. A Chirasil-Calix-Val capillary column was shown to effectively enantioseparate N(O,S)-trifluoroacetyl-d,l-α-amino acids, including alanine, valine, leucine (B10760876), phenylalanine, and glutamic acid, with high resolution factors (Rs > 2). mdpi.com This demonstrates that incorporating the L-valine t-butylamide selector into a macrocyclic calixarene (B151959) structure is a viable strategy for creating novel and effective chiral stationary phases. mdpi.com

Mechanistic Understanding of Enantioseparation Processes

The enantioseparation mechanism of diamide-based CSPs like Chirasil-L-Val is primarily based on the formation of transient diastereomeric complexes between the chiral stationary phase and the analyte enantiomers. uni-muenchen.deresearchgate.net These interactions are driven by intermolecular hydrogen bonds. uni-muenchen.deresearchgate.net

For Chirasil-L-Val, the separation relies on a three-point interaction model, where hydrogen bonding plays the key role. uni-muenchen.de The amide groups on the L-valine t-butylamide selector act as hydrogen bond donors and acceptors, interacting with the complementary groups on the derivatized amino acid analyte. The difference in stability between the complexes formed with the L-analyte and the D-analyte leads to different retention times in the GC column. Typically, when using an L-valine-based CSP, the L-amino acid derivatives are retained longer than the D-isomers due to more stable, "matching" L-L interactions. uni-muenchen.de The polysiloxane backbone is crucial as it ensures the chiral selector remains in a liquid, supercooled state within the operating temperature range of the GC, which is mandatory for the chromatographic process to occur. uni-muenchen.de

Applications in the Chiral Analysis of Amino Acid Enantiomers

The practical utility of Chirasil-L-Val is demonstrated by its widespread application in the determination of amino acid enantiomers in diverse and complex biological and food matrices. These analyses are crucial for detecting racemization during food processing, identifying biomarkers for disease, and ensuring the enantiomeric purity of pharmaceutical products. conicet.gov.arnih.gov

Specific applications include:

Food Science : Chirasil-L-Val GC-MS has been used to detect and quantify D-amino acids in processed plant saps, syrups, and fruit juices, where they can form during processing via the Maillard reaction. uni-giessen.de It has also been applied to analyze the amino acid composition of fermented dairy products like kefir. conicet.gov.ar

Clinical Diagnostics : The method has been validated for determining the ratio of free D-amino acids in human urine, which may serve as potential biomarkers for conditions like gestational diabetes mellitus. nih.govmdpi.com For instance, a study found statistically significant higher levels of D-Phenylalanine in a group with gestational diabetes. nih.gov

Biological Research : Researchers have used Chirasil-L-Val to analyze amino acid enantiomers in human saliva, providing insights into enzymatic and bacterial processes in the mouth. nih.gov

These applications typically require a derivatization step to make the amino acids volatile, commonly creating N(O)-pentafluoropropionyl amino acid 2-propyl esters, followed by separation on a Chirasil-L-Val column and detection by mass spectrometry (MS). nih.govnih.govuni-giessen.de

Table 2: Selected Amino Acids Enantioseparated using L-Valine t-butylamide-based CSPs

| Amino Acid | Derivatization | CSP Used | Matrix | Source(s) |

|---|---|---|---|---|

| Alanine | PFP/2-propyl ester | Chirasil-L-Val | Human Urine | nih.gov |

| Valine | PFP/2-propyl ester | Chirasil-L-Val | Human Urine | nih.gov |

| Leucine | PFP/2-propyl ester | Chirasil-L-Val | Human Urine | nih.gov |

| Phenylalanine | PFP/2-propyl ester | Chirasil-L-Val | Human Urine | nih.gov |

| Serine | PFP/2-propyl ester | Chirasil-L-Val | Human Urine | nih.govmdpi.com |

| Aspartic Acid (Asx) | PFP/2-propyl ester | Chirasil-L-Val | Plant Saps/Juices | uni-giessen.de |

| Glutamic Acid (Glx) | PFP/2-propyl ester | Chirasil-L-Val | Plant Saps/Juices | uni-giessen.de |

| Proline | N(O)-trifluoroethoxycarbonyl 2′,2′,2′-trifluoroethyl ester | L-valine-tert.-butylamide-modified polydimethylsiloxane | Standard | researchgate.net |

| Tyrosine | N(O,S)-trifluoroacetyl | Chirasil-Calix-Val | Standard | mdpi.com |

Mechanistic and Kinetic Investigations of Reactions Involving L Valine T Butylamide Hydrochloride

Elucidation of Reaction Pathways and Intermediate Species

Detailed studies elucidating the specific reaction pathways and identifying intermediate species in reactions involving L-Valine t-butylamide hydrochloride are not extensively documented. In principle, as a derivative of the amino acid L-valine, it can be expected to participate in reactions typical of amino amides. One of the primary reactions this compound would be involved in is peptide bond formation, where the free amino group would act as a nucleophile.

In a hypothetical reaction, such as the acylation of the primary amine, the pathway would likely proceed through a tetrahedral intermediate. The reaction would be initiated by the nucleophilic attack of the nitrogen atom of the amino group on the carbonyl carbon of an acylating agent. This would lead to the formation of a transient tetrahedral intermediate. The stability and subsequent breakdown of this intermediate would be influenced by the solvent, temperature, and the nature of the acylating agent. However, without specific studies on this compound, the exact nature and lifespan of such intermediates remain speculative.

Kinetic Studies of Transformation Rates and Reaction Orders

Quantitative data from kinetic studies, including transformation rates and reaction orders for reactions involving this compound, are not available in the surveyed literature. To determine these parameters, dedicated experimental work would be required. Such studies would typically involve monitoring the concentration of reactants and products over time under various conditions (e.g., changing initial concentrations of reactants, temperature, and catalysts).

Hypothetical Kinetic Data for the Hydrolysis of this compound

| Experiment | Initial [L-Valine t-butylamide HCl] (mol/L) | Initial [Catalyst] (mol/L) | Initial Rate (mol/L·s) |

|---|---|---|---|

| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁵ |

Thermodynamic Parameter Analysis of Reaction Equilibria

Similar to the kinetic data, specific thermodynamic parameters (enthalpy, entropy, and Gibbs free energy changes) for reactions involving this compound are not reported in the available literature. These parameters are crucial for understanding the spontaneity and position of equilibrium of a reaction.

The formation of the amide bond from L-valine and tert-butylamine (B42293), for instance, is generally an endergonic process (positive Gibbs free energy change) in an aqueous environment, meaning it is not spontaneous and requires energy input. The hydrolysis of the amide bond is, conversely, exergonic (negative Gibbs free energy change) and thus thermodynamically favorable. However, the reaction is kinetically stable due to a high activation energy barrier.

A comprehensive thermodynamic analysis would involve calorimetric measurements or calculations to determine the enthalpy of reaction (ΔH), and studies of the equilibrium constant at different temperatures to determine the entropy of reaction (ΔS). From these, the Gibbs free energy of reaction (ΔG) could be calculated using the equation ΔG = ΔH - TΔS. The following table provides a hypothetical representation of such thermodynamic data for an arbitrary reaction.

Hypothetical Thermodynamic Parameters for a Reaction of this compound at 298 K

| Thermodynamic Parameter | Value |

|---|---|

| Enthalpy Change (ΔH) | -25 kJ/mol |

| Entropy Change (ΔS) | -50 J/mol·K |

Structural Elucidation and Conformational Analysis of L Valine T Butylamide Hydrochloride

Crystallographic Studies for Solid-State Structure Determination

As of the latest literature search, a specific crystallographic information file (CIF) for L-Valine t-butylamide hydrochloride has not been found in publicly accessible databases such as the Cambridge Structural Database (CSD). nih.gov However, the crystal structure of a closely related compound, L-valine hydrochloride monohydrate, has been determined and offers insights into the potential solid-state packing and hydrogen bonding networks that might be observed in the title compound. calpaclab.com

In a crystallographic study of this compound, single crystals would be grown from a suitable solvent and irradiated with X-rays. The diffraction pattern would be analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. Key parameters that would be obtained are presented in the hypothetical data table below.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value/Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁ |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Z (molecules per unit cell) | Integer value |

| Key Bond Lengths (Å) | C-C, C-N, C=O |

| Key Bond Angles (°) | N-C-C, C-C=O |

| Torsion Angles (°) | Defining the backbone and side-chain conformation |

| Hydrogen Bonding Network | Description of intermolecular interactions involving the ammonium (B1175870) and chloride ions, and the amide group |

The presence of the bulky tert-butyl group and the hydrochloride salt form are expected to significantly influence the crystal packing. The ammonium group of the valine backbone and the chloride ion would likely be involved in a network of hydrogen bonds, which would be a dominant feature of the solid-state structure.

Advanced Spectroscopic Characterization (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques provide valuable information about the connectivity and chemical environment of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in a suitable deuterated solvent (e.g., DMSO-d₆)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| α-CH | ~3.8 - 4.2 | ~57 - 60 |

| β-CH | ~2.0 - 2.4 | ~30 - 33 |

| γ-CH₃ (x2) | ~0.9 - 1.1 (doublets) | ~18 - 20 |

| t-butyl CH₃ (x9) | ~1.2 - 1.4 (singlet) | ~28 - 30 |

| t-butyl C | - | ~50 - 52 |

| Amide NH | ~7.5 - 8.0 (singlet) | - |

| Ammonium NH₃⁺ | ~8.5 - 9.0 (broad singlet) | - |

| Carbonyl C=O | - | ~170 - 173 |

The ¹H NMR spectrum would be expected to show distinct signals for the alpha-proton, the beta-proton (a multiplet), two diastereotopic methyl groups of the isopropyl side chain (as doublets), and a sharp singlet for the nine equivalent protons of the tert-butyl group. The amide and ammonium protons would appear as broader signals. ¹³C NMR would complement this by showing distinct signals for each carbon atom in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands. While a specific spectrum is not available, the expected vibrational frequencies can be tabulated.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ammonium (N-H) | Stretching | 3000 - 3300 (broad) |

| Amide (N-H) | Stretching | ~3300 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| Carbonyl (C=O) | Stretching (Amide I) | ~1650 |

| Amide (N-H) | Bending (Amide II) | ~1550 |

| C-N | Stretching | 1000 - 1200 |

The broad N-H stretching band for the ammonium group would be a key feature, likely overlapping with the amide N-H stretch. The strong absorption around 1650 cm⁻¹ due to the carbonyl group (Amide I band) would be another prominent feature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. This compound is noted to be usable as a standard reference material in mass spectrometry due to its stability. beilstein-journals.org In an electron ionization (EI) mass spectrum, the molecule would likely undergo fragmentation. The molecular ion peak for the free base (C₉H₂₀N₂O) would be expected at m/z 172.27. rsc.org

Table 4: Expected Fragments in the Mass Spectrum of L-Valine t-butylamide

| Fragment | m/z |

| [M]⁺ (free base) | 172 |

| [M - CH₃]⁺ | 157 |

| [M - C(CH₃)₃]⁺ | 115 |

| [C(CH₃)₃]⁺ | 57 |

| [CH(CH₃)₂]⁺ | 43 |

The fragmentation pattern would likely involve the loss of the tert-butyl group, the isopropyl group, and other characteristic cleavages of the amino acid structure.

Computational Chemistry and Molecular Dynamics Simulations for Conformational Insights

In the absence of extensive experimental data, computational methods can provide valuable insights into the conformational preferences of this compound.

Computational Chemistry

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to optimize the geometry of the molecule and predict its stable conformers. By calculating the relative energies of different conformations, the most likely three-dimensional structures can be identified. Key rotatable bonds that would be investigated include the Cα-Cβ bond of the valine side chain and the C-N bond of the amide linkage. The protonation state of the amine and the presence of the chloride counter-ion would be critical to include in these models to accurately represent the hydrochloride salt.

Molecular Dynamics (MD) Simulations

MD simulations can be used to explore the conformational landscape of the molecule over time in a simulated solvent environment. This approach provides a dynamic picture of the molecule's flexibility and the transitions between different conformational states. An MD simulation of this compound in a water box would reveal the stability of intramolecular hydrogen bonds, the interaction with the chloride ion, and the hydration shell around the molecule. This would complement the static picture provided by crystallographic and computational chemistry methods.

Interactions and Self Assembly in Supramolecular Chemistry

Formation of Supramolecular Assemblies and Networks involving L-Valine Derivatives

The ability of L-valine derivatives to self-assemble into well-defined supramolecular structures is a cornerstone of their application in materials science. The formation of these assemblies is driven by a combination of non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking.

Recent research has demonstrated the use of L-valine tertiary butyl ester hydrochloride as a precursor in the synthesis of valine-functionalized supramolecular hypervalent iodine macrocycles (HIMs). chemrxiv.org These macrocycles, featuring enlarged aromatic cores, exhibit a slightly distorted cyclic planar interior with carbonyl oxygens from the amino acid residues directed towards the center of the cage. chemrxiv.org A notable example of supramolecular assembly involves the co-crystallization of a naphthalene-based HIM with Buckminster Fullerene (C60). chemrxiv.org This results in the formation of a long-range columnar supramolecular structure with a 2:3 ratio of HIM to C60. chemrxiv.org The disassembly of these HIMs can be triggered by the addition of anions like those from tetrabutylammonium (B224687) (TBA) salts, which selectively bind to the electron-deficient iodine center of the macrocycles. chemrxiv.org

In a biological context, the depletion of specific amino acids, including valine, can trigger the supramolecular assembly of proteins. nih.gov For instance, the protein GSK3α has been observed to form spatially sequestered cytoplasmic bodies in response to amino acid starvation, a process independent of the mTORC1 or GCN2 pathways. nih.gov This highlights the fundamental role of amino acids like valine in mediating supramolecular events within cellular systems. nih.gov

| Components | Ratio (HIM:Guest) | Supramolecular Structure | Key Interaction | Reference |

|---|---|---|---|---|

| Naphthalene-based HIM and Buckminster Fullerene (C60) | 2:3 | Long-range columnar structure | Co-crystallization | chemrxiv.org |

Host-Guest Chemistry and Chiral Recognition Phenomena

The precise three-dimensional structure of L-valine t-butylamide hydrochloride and its derivatives makes them excellent candidates for host-guest chemistry and, in particular, for the chiral recognition of other molecules. This has been extensively demonstrated in the development of chiral stationary phases for chromatography and chiral solvating agents for NMR spectroscopy.

A notable application is the incorporation of L-valine t-butylamide moieties into cyclodextrin (B1172386) scaffolds. For example, Heptakis[2,3-di-O-methyl-6-O-(L-valine-tert-butylamide-Nα-ylcarbonylmethyl)]-β-cyclodextrin has been synthesized and successfully employed as a chiral solvating agent in NMR for the enantiodiscrimination of a wide range of amino acid derivatives. researchgate.net Similarly, Valdex, which is heptakis[6-O-(N-acetylyl-Lvaline-tert-butylamide)-2,3-O-methyl]-β-cyclodextrin, has also been utilized as a versatile chiral solvating agent for the NMR spectroscopic differentiation of enantiomers. researchgate.net

In the realm of chromatography, a chiral stationary phase for high-performance liquid chromatography (HPLC) has been prepared using L-valine-t-butylamide. sioc-journal.cn This stationary phase has shown good resolution for racemic α-amino acid derivatives, with the D-isomers eluting faster than the corresponding L-isomers. sioc-journal.cn The resolution was found to be dependent on the composition of the mobile phase, with an eluent of 1% isopropanol (B130326) in hexane (B92381) providing favorable results. sioc-journal.cn Furthermore, N-propionyl-l-valine-tert-butylamide polysiloxane has been used as a chiral stationary phase in gas chromatography for the separation of amino acid esters. mdpi.com

The principle of chiral recognition by L-valine t-butylamide derivatives is based on the formation of transient diastereomeric complexes with the enantiomers of a guest molecule. The stability of these complexes differs due to stereoselective interactions, such as hydrogen bonding, leading to the separation or differentiation of the enantiomers. For instance, studies on the interaction between N-dodecanoyl-L-valine t-butylamide and the N-trifluoroacetyl esters of enantiomeric 2-aminoalkan-1-ols and amino acids have shown selective interactions that can be explained by the formation of hydrogen-bonded associations. rsc.org

| Derivative | Technique | Application | Key Finding | Reference |

|---|---|---|---|---|

| Heptakis[2,3-di-O-methyl-6-O-(L-valine-tert-butylamide-Nα-ylcarbonylmethyl)]-β-cyclodextrin | NMR Spectroscopy | Chiral Solvating Agent | Effective for enantiodiscrimination of amino acid derivatives. | researchgate.net |

| Valdex (heptakis[6-O-(N-acetylyl-Lvaline-tert-butylamide)-2,3-O-methyl]-β-cyclodextrin) | NMR Spectroscopy | Chiral Solvating Agent | Versatile for differentiating enantiomers. | researchgate.net |

| L-valine-t-butylamide bonded phase | HPLC | Chiral Stationary Phase | Good resolution of racemic α-amino acid derivatives. | sioc-journal.cn |

| N-dodecanoyl-L-valine t-butylamide | Not specified | Chiral Selector | Selective interaction with enantiomers of amino acid derivatives. | rsc.org |

| N-propionyl-l-valine-tert-butylamide polysiloxane | Gas Chromatography | Chiral Stationary Phase | Separation of N(O)-pentafluoropropionyl-amino acid-(2)-propyl esters. | mdpi.com |

Application of Supramolecular Structures in Catalytic Systems

The ordered and confined environments provided by supramolecular assemblies can be harnessed for catalysis, where the host structure can influence the rate and selectivity of a chemical reaction. While specific examples of catalytic systems based on the supramolecular assemblies of this compound were not detailed in the provided search results, the principles of supramolecular catalysis are well-established and can be extended to this class of compounds. mdpi.comresearchgate.net

The ability of L-valine t-butylamide derivatives to form ordered structures through self-assembly and to participate in specific host-guest interactions suggests their potential for creating catalytic pockets. These organized structures can act as enzyme mimics, pre-organizing substrates and stabilizing transition states to enhance reaction rates and control stereoselectivity. researchgate.net

For instance, supramolecular gels formed from other L-proline and L-valine derivatives have been shown to catalyze aldol (B89426) reactions. researchgate.net In these systems, the self-assembled fibrillar network of the gel provides a unique reaction medium that can influence the basicity and enantioselectivity of the catalytic process. researchgate.net Given that L-valine t-butylamide derivatives can form ordered assemblies and recognize chiral molecules, it is plausible that they could be incorporated into similar supramolecular catalytic systems. Such systems could find applications in asymmetric synthesis, where the chiral environment of the assembly would be crucial for controlling the stereochemical outcome of the reaction. The development of such catalytic systems based on this compound represents a promising avenue for future research. mdpi.com

Exploration in Biochemical Pathways and Metabolic Studies

Investigations into Amino Acid Transport Mechanisms

The transport of amino acids across cellular membranes is a critical process, and L-valine derivatives are employed to probe the mechanisms of the transporters involved. Studies in this area often focus on competitive interactions and the specific roles of amino acids in transporter function.

Research on bovine mammary epithelial cells has shown that high concentrations of valine can interfere with the transport of other branched-chain amino acids (BCAAs), namely isoleucine and leucine (B10760876). nih.gov This suggests competitive inhibition, where valine competes with other BCAAs for the same transport proteins, such as System L transporters. nih.govvt.edu In one study, high valine concentrations antagonized the transport activity of isoleucine and leucine by 68% and 15%, respectively. nih.gov

Further investigations have highlighted the specific importance of the valine structure in the function of certain transporters. For instance, the substitution of valine at position 152 in the human dopamine (B1211576) transporter (DAT) with isoleucine (the residue found in bovine DAT) led to a significant reduction in substrate transport and binding affinity by 57% to 97%. nih.gov Conversely, reintroducing valine at this position in a modified bovine transporter restored its function to 76% to 98% of the human DAT levels, underscoring the crucial role of this specific amino acid residue in the transporter's molecular mechanism. nih.gov

Table 1: Impact of Valine on Amino Acid Transport

| Research Area | Model System | Key Finding | Reference |

|---|---|---|---|

| Competitive BCAA Transport | Bovine Mammary Epithelial Cells | High valine concentrations competitively inhibited the transport of isoleucine and leucine. nih.gov | nih.gov |

| Dopamine Transporter (DAT) Function | Human and Bovine DAT Chimeras | Valine at position 152 is critical for the substrate transport and binding functions of the human DAT. nih.gov | nih.gov |

Contribution to Understanding Metabolic Pathways and Regulation

The metabolic pathway of valine is primarily glucogenic, meaning its breakdown products can be used to form glucose. hmdb.ca The catabolism process begins with transamination to form α-ketoisovalerate, followed by oxidative decarboxylation, which is catalyzed by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex. creative-proteomics.comhmdb.ca The pathway continues until it produces succinyl-CoA, which can then enter the citric acid cycle (TCA cycle) for energy production. hmdb.ca

Disruptions in this pathway are linked to various metabolic conditions. For example, reduced activity of the BCKDH enzyme complex can lead to the accumulation of valine and its byproducts, causing inherited metabolic disorders like maple syrup urine disease (MSUD). creative-proteomics.com

Recent research has uncovered regulatory roles for valine metabolites. The intermediate metabolite 3-hydroxyisobutyrate (B1249102) (3-HIB) has been shown to influence lipid metabolism. creative-proteomics.comfrontiersin.org Studies indicate that 3-HIB can regulate glucose uptake and fatty acid oxidation, thereby affecting insulin (B600854) sensitivity. creative-proteomics.com In prostate cancer cells, the metabolic dependency for lipid uptake switches from leucine to valine in malignant cells, highlighting the importance of the valine catabolic pathway in disease-specific metabolic reprogramming. nih.gov

Table 2: Key Aspects of L-Valine Metabolism

| Metabolic Process | Key Enzyme/Metabolite | Significance | Reference |

|---|---|---|---|

| Valine Catabolism | Branched-chain α-ketoacid dehydrogenase (BCKDH) | A key regulatory enzyme in the breakdown of valine; its deficiency leads to metabolic disorders. creative-proteomics.com | creative-proteomics.com |

| Energy Production | Succinyl-CoA | The end product of valine catabolism, which enters the citric acid cycle to generate energy. hmdb.ca | hmdb.ca |

| Metabolic Regulation | 3-hydroxyisobutyrate (3-HIB) | A valine metabolite that regulates lipid metabolism and influences insulin sensitivity. creative-proteomics.comfrontiersin.org | creative-proteomics.comfrontiersin.org |

| Pathological Metabolism | Valine Catabolic Pathway | Plays a role in the metabolic reprogramming of cancer cells, such as prostate cancer. nih.gov | nih.gov |

Intellectual Property and Patent Landscape Surrounding L Valine T Butylamide Hydrochloride

Patent Protection for Synthesis and Application of L-Valine t-butylamide hydrochloride Derivatives

A significant area of patent protection for derivatives of this compound involves their synthesis and use in methods for treating amyloid-related diseases. A key patent in this area describes the use of this compound as a starting material in the preparation of compounds designed to modulate the formation of amyloid-beta (Aβ) peptides. google.com

These patents typically claim novel compounds, pharmaceutical compositions containing these compounds, and methods of their use for the treatment or prevention of diseases characterized by the deposition of Aβ, such as Alzheimer's disease, Down's syndrome, and cerebral amyloid angiopathy. google.com The synthesis processes outlined in these patents often involve the reaction of this compound with various chemical moieties to create derivatives with specific biological activities. google.com

For instance, a disclosed synthesis method involves treating L-valine tert-butylamide hydrochloride to yield L-valine tert-butylamide, which is then further reacted to produce the final therapeutic compound. google.com The resulting derivatives are often designed to act as inhibitors of secretase enzymes, particularly beta-secretase (BACE1) and gamma-secretase, which are crucial in the proteolytic processing of the amyloid precursor protein (APP) that leads to the generation of Aβ peptides. google.comgoogle.comgoogle.com

The scope of these patents is often broad, covering a range of structurally related compounds to ensure comprehensive protection for the inventive concept. The applications of these derivatives are not limited to a single disease but extend to a class of disorders known as amyloid-related diseases. google.com

Analysis of Patent Co-Occurrences in Disease and Gene Research

An analysis of patent literature reveals a strong co-occurrence between patents for this compound derivatives and research focused on specific diseases and genes. The most prominent co-occurrence is with Alzheimer's disease and the genes and proteins implicated in its pathology.

Patents for compounds derived from this compound are frequently associated with the following diseases and genetic elements:

Diseases:

Alzheimer's Disease google.comalteritytherapeutics.com

Amyloid-related diseases google.com

Neurodegenerative diseases alteritytherapeutics.com

Genes and Proteins:

Amyloid Precursor Protein (APP) google.com

Beta-secretase (BACE1) google.com

Gamma-secretase justia.com

Amyloid-beta (Aβ) peptide google.comgoogle.com

This co-occurrence highlights a targeted research and development strategy. The central hypothesis underlying these patents is that by inhibiting the enzymes responsible for the production of Aβ peptides from APP, the progression of Alzheimer's disease can be slowed or halted. This compound serves as a key building block for creating small molecule inhibitors that can penetrate the blood-brain barrier and interact with these targets within the central nervous system. The patent landscape therefore reflects a focused effort to develop disease-modifying therapies for Alzheimer's by targeting the genetic and molecular drivers of the disease.

Q & A

Q. What are the recommended methods for confirming the structural integrity of L-Valine t-butylamide hydrochloride in synthetic chemistry research?

To verify the structure, researchers should employ 1H NMR and 13C NMR spectroscopy to identify characteristic peaks. For example, the tert-butyl group typically appears as a sharp singlet at δ ≈ 1.4 ppm in 1H NMR, while ester carbonyl carbons resonate near δ 170 ppm in 13C NMR. FTIR can further confirm functional groups, such as the amide C=O stretch near 1650–1680 cm⁻¹. Cross-referencing spectral data with literature values (e.g., [α]D optical rotation and melting points) ensures accuracy .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE): Use chemical-resistant gloves (JIS T 8116), protective eyewear (JIS T 8147), and long-sleeved lab coats to avoid skin/eye contact .

- Storage: Store in sealed glass containers away from light and strong oxidizers. Maintain temperature in a cool, ventilated area .

- Exposure Control: Use local exhaust ventilation and ensure emergency showers/eye-wash stations are accessible .

Q. How can researchers assess the purity of this compound in experimental workflows?

Purity is evaluated via:

- Titration: Perchloric acid titration for primary amine quantification .

- Chromatography: Thin-layer chromatography (TLC) to detect impurities, using mobile phases like AcOEt/hexane (1:4) .

- Spectroscopy: FTIR and NMR to identify residual solvents or byproducts .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Solvent Selection: Use polar aprotic solvents (e.g., DMF) to enhance reaction kinetics. Hexane/AcOEt mixtures (1:4) are effective for crystallization .

- Temperature Control: Maintain low temperatures during coupling reactions to minimize racemization .

- Purification: Employ recrystallization or column chromatography to remove unreacted tert-butyl esters or amino acid residues .

Q. What analytical strategies are effective in resolving contradictions between theoretical and experimental data for this compound?

- Multi-Technique Validation: Combine X-ray crystallography with NMR/FTIR to resolve ambiguities in stereochemistry or bond assignments .

- Computational Modeling: Use density functional theory (DFT) to predict NMR chemical shifts and compare with experimental results .

- Isotopic Labeling: Introduce 13C or 15N labels to track reaction pathways and verify intermediate structures .

Q. What are the stability considerations for this compound under varying experimental conditions?

- Thermal Stability: Avoid temperatures above 25°C during storage to prevent decomposition. No data exists for decomposition temperatures, so empirical testing is recommended .

- pH Sensitivity: The compound is stable in neutral to slightly acidic conditions. Avoid alkaline environments to prevent hydrolysis of the amide bond .

- Light Sensitivity: Protect from UV exposure to avoid photodegradation; amber glass containers are ideal .

Q. How can researchers mitigate challenges in using this compound as a substrate in enzymatic studies?

- Solubility Optimization: Dissolve in aqueous buffers (pH 5.5–6.5) with co-solvents like DMSO (≤5%) to enhance bioavailability .

- Enzyme Compatibility: Pre-screen enzymes for activity in the presence of tert-butyl groups, which may sterically hinder binding .

- Kinetic Analysis: Use stopped-flow techniques or fluorescence assays to monitor real-time enzymatic hydrolysis of the amide bond .

Methodological Guidance for Data Interpretation

Q. How should researchers address discrepancies in reported solubility data for this compound?

- Standardized Testing: Perform solubility tests in controlled conditions (e.g., 25°C, 100 g/L in H₂O) and compare with literature. Note that hydrochloride salts generally exhibit higher aqueous solubility than free bases .

- Documentation: Report solvent purity, temperature, and agitation methods to ensure reproducibility .

Q. What steps are critical for ensuring reproducibility in peptide synthesis using this compound?

- Coupling Reagents: Use HATU or DCC with catalytic DMAP for efficient amide bond formation .

- Deprotection: Cleave tert-butyl groups with trifluoroacetic acid (TFA) under inert atmospheres to minimize side reactions .

- Quality Control: Validate each synthetic step with LC-MS or MALDI-TOF to confirm sequence integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.